2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine
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Overview
Description
2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine is a highly nitrated organic compound known for its explosive properties. This compound is structurally characterized by the presence of multiple nitro groups attached to a cyclohexa-2,5-dien-1-imine core, making it a potent explosive material. It is closely related to other nitrated compounds such as picric acid and trinitrotriazine .
Preparation Methods
The synthesis of 2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine typically involves the nitration of precursor compounds under controlled conditions. One common method is the nitration of phenolic compounds using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions . Industrial production methods often involve continuous flow reactors to ensure consistent product quality and safety.
Chemical Reactions Analysis
2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of nitro groups.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under the influence of reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic substitution reactions can occur, where nitro groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of nitrated organic compounds and their reactivity.
Biology and Medicine: Derivatives of this compound have been investigated for their potential antitumor activities, showing promising results in inhibiting cancer cell proliferation.
Mechanism of Action
The explosive nature of 2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine is primarily due to the rapid decomposition of nitro groups, releasing a large amount of energy in the form of heat and gas. The molecular targets and pathways involved in its action include the cleavage of N-NO2 bonds and the subsequent formation of stable gaseous products such as nitrogen and carbon dioxide .
Comparison with Similar Compounds
2,4,6-Trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine is unique due to its specific structural arrangement and the presence of multiple nitro groups. Similar compounds include:
Picric Acid (2,4,6-Trinitrophenol): Known for its use as an explosive and in dye manufacturing.
Trinitrotriazine: A theoretical explosive compound with a similar nitrated structure.
2,4,6-Trinitroaniline: Used in the synthesis of antitumor agents.
These compounds share similar explosive properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2,4,6-trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N7O12/c13-11-8(18(28)29)3-7(17(26)27)10(12(11)19(30)31)9-5(15(22)23)1-4(14(20)21)2-6(9)16(24)25/h1-3,7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYUJMYQNRYUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)C(=C(C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N7O12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33012-29-2 |
Source
|
Record name | Ammonium 2,4,6-trinitrophenyl-N-(2,4,6-trinitrocyclohexa-2,5-dien-1-ylidene)amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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